Home > Products > Screening Compounds P27314 > GNE-617 hydrochloride
GNE-617 hydrochloride -

GNE-617 hydrochloride

Catalog Number: EVT-256452
CAS Number:
Molecular Formula: C21H16ClF2N3O3S
Molecular Weight: 463.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-617 hydrochloride is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with IC50 value of 5nM. GNE-617 hydrochloride is a potent inhibitor of NAMPT. It reduces the NAD levels in a > 95% reduction in both NAPRT1-deficient and NAPRT1-proficient cell lines and exerts EC50 values ranging from 0.54nM to 4.69nM. In the invitro ADME assessments, GNE-617 hydrochloride shows the most optimal combination of in vitro metabolic stability, MDCK permeability and protein binding. Besides that, GNE-617 hydrochloride has potent antiproliferation effects on various cell lines. The IC50 values of it in U251, HT1080, PC3, MiaPaCa2 and HCT116 cell lines are 1.8nM, 2.1nM, 2.7nM, 7.4nM and 2nM, respectively. Moreover, GNE-617 hydrochloride also shows significant antitumor effects on U251 human glioblastoma tumor xenografts in mice and has no obvious effect on body weight loss.
Overview

GNE-617 hydrochloride is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase, an enzyme that plays a crucial role in the NAD+ biosynthetic pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to significantly reduce NAD+ levels in cancer cells. The compound exhibits an IC50 value of approximately 5 nM, indicating its high potency against nicotinamide phosphoribosyltransferase. In vitro studies have demonstrated that GNE-617 hydrochloride can reduce NAD+ levels by more than 95% in both NAPRT1-deficient and proficient cell lines, showcasing its broad applicability in cancer treatment .

Source and Classification

GNE-617 hydrochloride is classified as a small molecule drug candidate. It belongs to a class of compounds known as nicotinamide phosphoribosyltransferase inhibitors, which are being explored for their potential to treat various forms of cancer by targeting metabolic pathways critical for tumor growth and survival. The compound was developed through a series of modifications to existing inhibitors to enhance efficacy and selectivity .

Synthesis Analysis

Methods

The synthesis of GNE-617 hydrochloride involves several key steps that typically include:

  1. Formation of the Core Structure: Initial reactions often involve the coupling of appropriate building blocks to form the core structure characteristic of nicotinamide phosphoribosyltransferase inhibitors.
  2. Functional Group Modifications: Subsequent steps may include the introduction or modification of functional groups to enhance binding affinity and selectivity towards the target enzyme.
  3. Hydrochloride Salt Formation: The final step typically involves converting the base form into its hydrochloride salt for improved solubility and stability.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product .

Molecular Structure Analysis

Structure

The molecular structure of GNE-617 hydrochloride features a complex arrangement that allows for effective interaction with nicotinamide phosphoribosyltransferase. It includes:

  • A central aromatic system that facilitates π-π stacking interactions with amino acid residues in the enzyme's active site.
  • Functional groups that engage in hydrogen bonding with key residues, enhancing binding affinity.

Data

The molecular formula for GNE-617 hydrochloride is C₁₄H₁₈ClN₃O₃S, with a molar mass of approximately 329.83 g/mol. The compound's structural characteristics enable it to fit snugly within the active site of nicotinamide phosphoribosyltransferase, leading to effective inhibition .

Chemical Reactions Analysis

GNE-617 hydrochloride primarily acts through competitive inhibition of nicotinamide phosphoribosyltransferase. The mechanism involves:

  1. Binding Competition: The compound competes with nicotinamide for binding at the active site.
  2. Conformational Changes: Upon binding, GNE-617 induces conformational changes in the enzyme that hinder its catalytic activity.

Technical Details

Kinetic studies reveal that GNE-617 hydrochloride alters the kinetics of NAD+ synthesis by reducing substrate availability, effectively starving cancer cells of this essential metabolite necessary for energy production and DNA repair mechanisms .

Mechanism of Action

The mechanism through which GNE-617 hydrochloride exerts its effects involves:

  1. Inhibition of NAD+ Biosynthesis: By blocking nicotinamide phosphoribosyltransferase activity, GNE-617 leads to decreased levels of NAD+, which is crucial for various metabolic processes.
  2. Induction of Metabolic Stress: The reduction in NAD+ levels triggers metabolic stress within cancer cells, making them more susceptible to apoptosis.

Data

Studies indicate that treatment with GNE-617 hydrochloride results in significant reductions in NAD+ levels across various cancer cell lines, correlating with reduced cell proliferation and increased apoptosis rates .

Physical and Chemical Properties Analysis

Physical Properties

GNE-617 hydrochloride is characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, enhancing bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits stability under standard laboratory conditions but requires protection from moisture.
  • pH Sensitivity: The activity may vary with pH changes, necessitating careful formulation considerations.

Relevant analyses demonstrate that GNE-617 maintains its integrity under physiological conditions, making it suitable for in vivo applications .

Applications

GNE-617 hydrochloride has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: Its primary application is as an anticancer agent targeting tumors with altered NAD+ metabolism.
  2. Metabolic Research: Useful in studies investigating metabolic pathways involving nicotinamide phosphoribosyltransferase and NAD+ synthesis.
  3. Combination Therapies: Shows promise when used in combination with other therapeutic agents to enhance anti-tumor effects while minimizing resistance mechanisms observed with monotherapy .
Mechanisms of Action and Biochemical Pathways

NAMPT Inhibition and NAD+ Biosynthesis Disruption

GNE-617 hydrochloride is a potent competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. It binds to NAMPT with an IC₅₀ of 5 nM, disrupting NAD+ biosynthesis by occupying the nicotinamide (NAM)-binding site and extending into a tunnel-shaped cavity that interacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) [1] [6]. Structural analyses reveal that GNE-617 mimics the natural substrate through nitrogen-containing heterocyclic moieties, forming covalent adducts with PRPP and blocking catalytic activity [10]. This inhibition depletes intracellular NAD+ pools by >90% within hours, impairing ATP production and crippling NAD+-dependent processes such as DNA repair (via PARPs) and metabolic homeostasis (via sirtuins) [1] [9]. Cancer cells, with their heightened metabolic demands, are particularly vulnerable to this NAD+ depletion, leading to rapid cell death [1] [6].

Table 1: Key Biochemical Properties of GNE-617 Hydrochloride

PropertyValueExperimental Context
NAMPT Inhibition (IC₅₀)5 nMBiochemical assay [2] [6]
NAD+ Reduction>90%NCI-H460 cells [1]
Antiproliferative (IC₅₀)1.8–7.4 nMU251, PC3, HCT116 cell lines [6]
Oral Bioavailability30–65%Preclinical species [9]

Synthetic Lethality in NAPRT-Deficient Cancer Cells

GNE-617 hydrochloride exhibits selective cytotoxicity against cancers lacking nicotinic acid phosphoribosyltransferase (NAPRT1), a key enzyme in the Preiss-Handler NAD+ biosynthetic pathway. NAPRT1 loss, prevalent in glioblastoma, colorectal cancer, and rhabdomyosarcoma, creates a synthetic lethality interaction with NAMPT inhibition. In NAPRT1-deficient cells, NAD+ production relies exclusively on the NAMPT-driven salvage pathway. GNE-617 amplifies this dependency, causing irreversible NAD+ depletion and cell death. By contrast, NAPRT1-proficient cells bypass inhibition via exogenous nicotinic acid (NA), which rescues cytotoxicity [1] [5]. Biomarker-driven studies confirm that 53 non-small cell lung cancer (NSCLC) cell lines with low NAPRT1 expression show IC₅₀ values <10 nM for GNE-617, while NA supplementation restores viability in 35 lines [5] [7]. This selectivity establishes NAPRT1 deficiency as a predictive biomarker for GNE-617 efficacy.

Table 2: Selectivity of GNE-617 in NAPRT1-Deficient vs. Proficient Systems

Cell LineNAPRT1 StatusGNE-617 IC₅₀ (nM)Rescue by Nicotinic Acid
A549 (NSCLC)Deficient18.9No [5]
NCI-H520 (lung)Proficient9*Yes [1]
RD (rhabdomyosarcoma)Deficient2No [1]
MiaPaCa-2 (pancreatic)Deficient34Partial [1]

Note: IC₅₀ shift observed with NA co-administration [1].

Role in Epithelial-to-Mesenchymal Transition (EMT) Regulation

NAPRT1 deficiency is mechanistically linked to epithelial-to-mesenchymal transition (EMT), a process driving cancer metastasis and therapy resistance. Transcriptomic analyses reveal that NAPRT1-low tumors upregulate EMT markers (e.g., Vimentin, Snail) and exhibit enhanced invasive potential [4]. GNE-617 hydrochloride selectively targets these aggressive EMT-subtype cancers by exploiting their reliance on NAMPT. In NAPRT1-deficient gastric and lung cancer models, GNE-617 suppresses EMT signatures and synergizes with conventional chemotherapeutics like paclitaxel. The compound’s efficacy in EMT-subtype cancers stems from two mechanisms: (1) direct NAD+ depletion, which impairs energy-intensive cytoskeletal remodeling during EMT, and (2) downregulation of EMT-transcription factors (e.g., ZEB1) via disrupted sirtuin signaling [4] [8]. Dual PARP/NAMPT inhibitors derived from GNE-617’s scaffold further demonstrate enhanced antimigratory effects in BRCA-wild-type triple-negative breast cancer, confirming NAMPT inhibition as a strategy to counteract EMT-driven malignancy [8].

Impact on SARM1-Mediated Axonal Degradation Pathways

Beyond oncology, GNE-617 hydrochloride modulates Wallerian degeneration—an axonal self-destruction pathway triggered by chemotherapy-induced peripheral neuropathy (CIPN). This process is regulated by sterile alpha and TIR motif-containing protein 1 (SARM1), which consumes NAD+ upon activation. GNE-617’s partial inhibition of NAMPT subtly elevates NMN while reducing NAD+, altering the NMN/NAD+ ratio. This imbalance delays SARM1 activation, protecting axons from degeneration [4]. Though direct data on GNE-617 in neuronal models is limited in the search results, structurally related NAMPT inhibitors (e.g., A4276) confirm that fine-tuning NMN/NAD+ ratios mitigates CIPN without compromising anticancer efficacy [4]. This positions GNE-617 as a potential adjunct to neurotoxic chemotherapies.

Properties

Product Name

GNE-617 hydrochloride

Molecular Formula

C21H16ClF2N3O3S

Molecular Weight

463.88

SMILES

FC1=CC(F)=CC(S(C2=CC=C(C/N=C(O)/C3=CN4C=CN=C4C=C3)C=C2)(=O)=O)=C1.Cl

Synonyms

(Z)-N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carbimidic acid hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.